molecular formula C20H15FN4OS2 B11499264 2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B11499264
M. Wt: 410.5 g/mol
InChI Key: VOUAVIKTRIMVRY-UHFFFAOYSA-N
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Description

The compound 2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide features a 1,2,4-triazole core substituted at positions 3, 4, and 5 with:

  • 4-Fluorophenyl (position 4): Enhances lipophilicity and bioavailability via fluorine’s electronegativity.
  • Thiophen-2-yl (position 5): Contributes π-π stacking and sulfur-mediated interactions.
  • Sulfanyl-N-phenylacetamide (position 3): Provides hydrogen-bonding capacity and structural flexibility.

This scaffold is associated with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition (e.g., leukotriene biosynthesis) .

Properties

Molecular Formula

C20H15FN4OS2

Molecular Weight

410.5 g/mol

IUPAC Name

2-[[4-(4-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C20H15FN4OS2/c21-14-8-10-16(11-9-14)25-19(17-7-4-12-27-17)23-24-20(25)28-13-18(26)22-15-5-2-1-3-6-15/h1-12H,13H2,(H,22,26)

InChI Key

VOUAVIKTRIMVRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions The process begins with the preparation of the triazole ring, which is then functionalized with the fluorophenyl and thiophene groupsCommon reagents used in these reactions include various halogenated compounds, thiols, and amines, under conditions such as reflux or catalytic environments .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to 2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide exhibit significant antimicrobial activity. For instance, derivatives of phenylacetamides have been synthesized and evaluated against various strains of bacteria and fungi. In particular, studies have shown that modifications in the triazole structure can lead to enhanced activity against resistant strains of Mycobacterium tuberculosis .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Several studies have highlighted that triazole derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. The presence of the fluorophenyl group may also contribute to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .

Anti-inflammatory Effects

In silico studies have suggested that this compound could act as a 5-lipoxygenase inhibitor, indicating potential applications in treating inflammatory diseases . The anti-inflammatory properties are attributed to the ability of the triazole ring to interact with biological targets involved in inflammatory pathways.

Synthesis and Evaluation

A notable study focused on synthesizing various derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested for their efficacy against M. tuberculosis with promising results indicating lower minimum inhibitory concentration (MIC) values compared to standard treatments .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications in the substituents on the triazole ring significantly influenced the antimicrobial and anticancer activities of the compounds. For example, varying the position and type of substituents on the phenyl ring showed a direct correlation with increased potency against specific pathogens .

Mechanism of Action

The mechanism of action of 2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Triazole Core

Aryl Group Variations
Compound Substituents (Position 4) Key Features Reference
Target Compound 4-Fluorophenyl Fluorine improves metabolic stability and target binding.
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl) analogs 2,4-Difluorophenyl Increased hydrophobicity; sulfonyl groups may reduce membrane permeability.
4-(4-Methoxyphenyl)-5-(thiophen-2-yl) analogs 4-Methoxyphenyl Methoxy’s electron-donating effect may alter electronic density.
4-Ethyl-5-(thiophen-2-yl) analog Ethyl Aliphatic chain enhances lipophilicity but may reduce target specificity.
Heterocyclic Modifications (Position 5)
Compound Substituent (Position 5) Key Features Reference
Target Compound Thiophen-2-yl Sulfur atom enables hydrophobic and π-π interactions.
5-(Furan-2-yl) analogs Furan-2-yl Oxygen in furan reduces lipophilicity compared to thiophene.
5-(Pyridin-2-yl) analogs Pyridin-2-yl Nitrogen introduces hydrogen-bonding potential.
5-(Benzo[d]thiazol-2-yl) analogs Benzo[d]thiazol-2-yl Bulky substituent may hinder binding to shallow enzyme pockets.

Sulfanyl and Acetamide Modifications

Compound Sulfanyl/Acetamide Features Key Features Reference
Target Compound N-Phenylacetamide Phenyl group balances solubility and binding affinity.
N-(3,4-Difluorophenyl) analog 3,4-Difluorophenyl Additional fluorine atoms enhance metabolic resistance.
N-(2-Trifluoromethylphenyl) analog 2-Trifluoromethylphenyl Strong electron-withdrawing group improves target affinity.
S-Alkylated 1,2,4-triazole derivatives Alkyl chains (e.g., allyl, ethyl) Increased flexibility but reduced enzymatic stability.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Ethyl-5-(Thiophen-2-yl) Analog 5-(Furan-2-yl) Analog
Molecular Weight ~425 g/mol (estimated) 305.39 g/mol ~400 g/mol (estimated)
LogP ~3.5 (moderate lipophilicity) ~2.8 ~2.5
Tautomerism Likely thione tautomer Thione tautomer confirmed Thiol tautomer observed
Synthetic Yield Not reported 80–93% (typical for triazoles) 70–85%

Biological Activity

The compound 2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C_{23}H_{19}F_{N}_{4}O_{3}S, with a molecular weight of approximately 478.5 g/mol. Its structure features a triazole ring, which is known for contributing to various biological activities.

PropertyValue
Molecular FormulaC23H19FN4O3S
Molecular Weight478.5 g/mol
LogP3.7127
Purity≥95%

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. In particular, derivatives similar to our compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

A study reported that triazole-thione hybrids demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL against MRSA, highlighting their potential as effective antimicrobial agents . The structure-activity relationship (SAR) studies suggest that electron-donating groups on the phenyl ring enhance activity against Gram-positive bacteria.

Antifungal Activity

The antifungal efficacy of triazole derivatives has been well-documented. The compound's structural elements contribute to its ability to inhibit fungal growth effectively. For instance, mercapto-substituted triazoles have shown superior antifungal activity compared to traditional antifungals like bifonazole .

Anti-inflammatory Activity

1,2,4-triazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . This suggests potential applications in treating inflammatory diseases.

Study on Antimicrobial Efficacy

In a comparative study of various triazole derivatives, including our compound, it was found that those with thiophene substitutions exhibited enhanced antibacterial and antifungal activities compared to their non-thiophene counterparts. The presence of a fluorophenyl group was particularly noted to improve potency against resistant strains .

Evaluation of Anticancer Properties

Emerging research has indicated that certain triazole derivatives possess anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been observed, suggesting its potential as a chemotherapeutic agent .

The biological activities of 1,2,4-triazole compounds are primarily attributed to their ability to interfere with essential microbial processes and cellular pathways:

  • Antimicrobial : Triazoles inhibit the synthesis of ergosterol in fungal cell membranes and disrupt bacterial cell wall synthesis.
  • Anti-inflammatory : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory prostaglandins.

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